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CAS No.: 18113-07-0

Cat. No.: B1631401
\ 7
Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3-
methoxyphenol (CAS No. 18113-07-0), a key halogenated aromatic compound used as an
intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited
availability of published experimental spectra for this specific isomer, this document leverages
expert analysis of its constituent functional groups and comparative data from structurally
analogous compounds to present a comprehensive and predictive interpretation of its Nuclear
Magnetic Resonance (*H and 3C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This
guide is designed to serve as a vital resource for researchers, scientists, and professionals in
drug development for the unambiguous identification and structural elucidation of this molecule.

Molecular Structure and Key Ildentifiers

4-Chloro-3-methoxyphenol is a substituted phenol containing a hydroxyl group, a methoxy
group, and a chlorine atom on the benzene ring. Understanding the electronic effects of these
substituents is paramount to interpreting its spectral data.
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Identifier Value Source
IUPAC Name 4-chloro-3-methoxyphenol [2][3]
CAS Number 18113-07-0 [2][4]
Molecular Formula C7H7CIO2 [2][4]
Molecular Weight 158.58 g/mol [2]
Monoisotopic Mass 158.0134572 Da [2]

Logical Structure Diagram

The diagram below illustrates the structure of 4-Chloro-3-methoxyphenol with atom
numbering used for the assignment of NMR signals. This numbering follows standard chemical
conventions, prioritizing the hydroxyl group.

Caption: 2D structure of 4-Chloro-3-methoxyphenol with [IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The analysis below is based on established principles of substituent
effects on chemical shifts.

Predicted *H NMR Spectrum (400 MHz, CDCls, TMS)

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region,
one for the methoxy protons, and a broad singlet for the phenolic proton.
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Predicted o

Multiplicity
(ppm)

Integration

Assignment

Rationale for
Chemical Shift
and
Multiplicity

~7.10-7.30 Doublet (d)

1H

H-5

This proton is
ortho to the
electron-
withdrawing
chlorine atom,
leading to a
downfield shift. It
is coupled only to
H-6, resulting in

a doublet.

~6.80 - 6.95 Doublet (d)

1H

H-2

Positioned ortho
to the strongly
electron-donating
hydroxyl group,
this proton is
shielded. It is
coupled only to
H-6, but the
coupling
constant will be
small (meta-
coupling),
appearing as a

narrow doublet.

~6.70 - 6.85 Doublet of

Doublets (dd)

1H

H-6

This proton
experiences
coupling from
both H-5 (ortho-
coupling, larger
J-value) and H-2
(meta-coupling,

smaller J-value),
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resulting in a
doublet of

doublets.

Phenolic protons
are
exchangeable
and often appear

Broad Singlet (br as a broad

~5.50 - 6.50 1H -OH

S) singlet. The
chemical shift is
highly dependent
on concentration

and solvent.[5]

The methyl
protons of the
methoxy group
are not coupled
to any other
~3.90 Singlet (s) 3H -OCHs protons and
appear as a
sharp singlet. Its
position is
characteristic for

an aryl methoxy

group.

Expertise & Experience: The prediction of aromatic signals is based on the additive effects of
the substituents. The chlorine atom is deactivating (electron-withdrawing), shifting ortho/para
protons downfield. Conversely, the -OH and -OCHs groups are activating (electron-donating),
shifting their ortho/para protons upfield. The interplay of these effects results in the predicted
chemical shifts. The multiplicity is determined by the n+1 rule, considering ortho (3J = 7-9 Hz)
and meta (*J = 2-3 Hz) coupling constants.[6]

Predicted **C NMR Spectrum (100 MHz, CDCIs)
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The proton-decoupled 3C NMR spectrum is expected to display seven unique carbon signals,

as all carbon atoms are in chemically distinct environments.

Predicted & (ppm)

Assignment

Rationale for Chemical
Shift

~155 - 160

C-3

Aromatic carbon bonded to the
methoxy oxygen; highly
deshielded. Based on data for

3-methoxyphenol.[7]

~145 - 150

C-1

Aromatic carbon bonded to the
hydroxyl oxygen; strongly
deshielded.

~130 - 135

Aromatic carbon deshielded by

the adjacent chlorine atom.

~120 - 125

C-4

Aromatic carbon directly
bonded to chlorine; its shift is
influenced significantly by the

halogen.

~115-120

C-6

Aromatic methine carbon.

~105 - 110

C-2

Aromatic carbon ortho to both -
OH and -OCHs groups,

experiencing strong shielding.

~55-60

C-7 (-OCHs)

The methoxy methyl carbon,

typically found in this region.[7]

Trustworthiness: The predicted chemical shifts are cross-referenced with data from similar

structures. For instance, the carbons bearing the -OH and -OCHs groups in 3-methoxyphenol

appear at 155.6 ppm and 161.2 ppm, respectively, supporting the downfield predictions for C1

and C3.[7] The influence of the chlorine atom is inferred from data on 4-chlorophenol.[7]

Standard Protocol for NMR Sample Preparation and

Acquisition

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Weigh approximately 10-20 mg of 4-Chloro-3-methoxyphenol and
dissolve it in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) in a standard 5 mm NMR tube.

e Instrument Setup: Place the sample in the NMR spectrometer.

e Tuning and Shimming: Tune the probe for both *H and 3C frequencies and perform
automated or manual shimming to optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of
2-4 seconds, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g.,
zgpg30). A larger spectral width (~240 ppm) and a greater number of scans are required due
to the lower natural abundance and sensitivity of the 13C nucleus.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy excels at identifying the functional groups present in a molecule. The IR
spectrum of 4-Chloro-3-methoxyphenol will be dominated by absorptions from the hydroxyl,
aromatic, and ether moieties.
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Wavenumber
(cm™)

Vibration Type

Intensity

Interpretation

3550 - 3200

O-H stretch (H-
bonded)

Strong, Broad

This broad absorption
is the hallmark of a
phenolic hydroxyl
group involved in
intermolecular

hydrogen bonding.[8]

3100 - 3000

C-H stretch (aromatic)

Medium

Characteristic of C-H
bonds on the benzene

ring.

2950 - 2850

C-H stretch (aliphatic)

Medium-Weak

Arises from the methyl
group of the methoxy

substituent.

1600 - 1585, 1500 -
1400

C=C stretch

(aromatic)

Medium-Strong

These absorptions are
characteristic of the
aromatic ring skeletal

vibrations.

~1250

C-O stretch (aryl
ether)

Strong

Corresponds to the
asymmetric C-O-C
stretch of the methoxy

group.

~1150

C-O stretch (phenol)

Strong

Associated with the
stretching vibration of
the C-O bond of the
phenol group.

800 - 600

C-Cl stretch

Medium-Strong

The C-CI bond
vibration typically
appears in this region

of the fingerprint.

Authoritative Grounding: The assignment of these bands is based on well-established

correlation tables for IR spectroscopy. The broadness of the O-H stretch in phenols is a reliable
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diagnostic feature, distinguishing it from the sharper O-H stretch of a non-hydrogen-bonded
alcohol.[8] The presence of strong C-O stretching bands further confirms the phenol and aryl
ether functionalities.

Mass Spectrometry (MS) Analysis

Electron lonization Mass Spectrometry (EI-MS) provides the molecular weight of a compound
and offers structural clues through its fragmentation pattern.

Analysis of the Mass Spectrum

e Molecular lon (M+): The molecular ion peak is expected at an m/z of 158. Due to the natural
isotopic abundance of chlorine (3*CI:3’Cl = 3:1), a characteristic M+2 peak will be observed at
m/z 160 with an intensity of approximately one-third of the M+ peak. This isotopic pattern is a
definitive indicator of the presence of a single chlorine atom.

o Base Peak: The most stable fragment often determines the base peak. For methoxyphenols,
a common initial fragmentation is the loss of a methyl radical (*CHs) from the methoxy group.

[9]

Predicted Key Fragmentations

m/z Value Proposed Fragment lon Loss from Precursor
158/160 [C7H7CIO2]* Molecular lon (M*)

143/145 [CeH4ClO2]* Loss of *CHs

115/117 [CsHaCIO]* Loss of CO from m/z 143/145
29 (CsHLO]* Loss of «ClI from m/z 115

(unlikely) or other pathways

Loss of CO from m/z 91

63 [CsHs]*
(rearranged)

Fragmentation Pathway: The primary fragmentation pathway likely begins with the loss of a
stable methyl radical from the molecular ion to form a resonance-stabilized cation at m/z
143/145. Subsequent loss of a neutral carbon monoxide (CO) molecule, a common
fragmentation for phenols, would yield an ion at m/z 115/117.[10]
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Predicted Fragmentation Pathway Diagram

This diagram illustrates the most probable initial fragmentation steps for 4-Chloro-3-
methoxyphenol under electron ionization.

n
n5:z7ﬁ7f5'§i]60 - [CeHaClO:]* [CsH4CIO]*
(MoI;cuIar lon) m/z = 143/145 m/z = 115/117

Click to download full resolution via product page

Caption: Key fragmentation pathway of 4-Chloro-3-methoxyphenol in EI-MS.

Conclusion

The structural characterization of 4-Chloro-3-methoxyphenol can be confidently achieved
through a combined spectroscopic approach. The predicted *H and 13C NMR spectra provide a
detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence
of key functional groups (-OH, -OCHs, C-Cl, aromatic ring). Mass spectrometry establishes the
molecular weight and the presence of a chlorine atom through its characteristic isotopic
pattern, with fragmentation analysis corroborating the proposed structure. This guide provides
a robust, scientifically-grounded framework for the identification and analysis of this compound,
serving as a reliable reference for researchers in the chemical and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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